Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate
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Overview
Description
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate is a complex organic compound with a unique structure that includes a benzoate core substituted with two sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate typically involves multiple steps. One common method includes the sulfonylation of methyl 2,4-dihydroxybenzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfonyl groups.
Hydrolysis: The ester and sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while hydrolysis can produce the corresponding carboxylic acids and sulfonic acids.
Scientific Research Applications
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: A precursor in the synthesis of Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate.
4-Methylbenzenesulfonyl Chloride: A key reagent used in the sulfonylation process.
Methyl 2,4-bis[(4-chlorobenzene-1-sulfonyl)oxy]benzoate: A similar compound with chlorine substituents instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two sulfonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
137668-92-9 |
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Molecular Formula |
C22H20O8S2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2,4-bis-(4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C22H20O8S2/c1-15-4-9-18(10-5-15)31(24,25)29-17-8-13-20(22(23)28-3)21(14-17)30-32(26,27)19-11-6-16(2)7-12-19/h4-14H,1-3H3 |
InChI Key |
PLKYRQWFJIEHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C(=O)OC)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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